6-chloro-N'-cyclohexyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE is a chemical compound with the molecular formula C21H22ClN5 and a molecular weight of 379.896 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE typically involves the reaction of 6-chloro-1,3,5-triazine with cyclohexylamine and diphenylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine compound .
Wissenschaftliche Forschungsanwendungen
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-CHLORO-N,N-DIPHENYL-N’-P-TOLYL-(1,3,5)TRIAZINE-2,4-DIAMINE
- N-TERT-BUTYL-6-CHLORO-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE
- 6-TRIFLUOROMETHYL-N-(3-TRIFLUOROMETHYL-PHENYL)-(1,3,5)TRIAZINE-2,4-DIAMINE
Uniqueness
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C21H22ClN5 |
---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
6-chloro-4-N-cyclohexyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22ClN5/c22-19-24-20(23-16-10-4-1-5-11-16)26-21(25-19)27(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2-3,6-9,12-16H,1,4-5,10-11H2,(H,23,24,25,26) |
InChI-Schlüssel |
QMYUQZVOWLVNIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.